Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate
Description
Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a ketone group at the 4-position, a 2-chlorophenyl substituent at the 1-position, and an ethyl ester moiety. Its structural rigidity and electron-withdrawing chlorine substituent influence its reactivity and interactions in chemical or biological systems .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-2-19-14(18)15(9-7-11(17)8-10-15)12-5-3-4-6-13(12)16/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYCIWQLRVHHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166600 | |
| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-52-9 | |
| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylacetic acid and cyclohexanone.
Esterification: The 2-chlorophenylacetic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-chlorophenylacetate.
Cyclization: The ethyl 2-chlorophenylacetate is then subjected to a cyclization reaction with cyclohexanone in the presence of a base such as sodium ethoxide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate is an organic compound featuring a cyclohexanecarboxylate structure with a chlorophenyl substituent. The presence of the 2-chlorophenyl group enhances its chemical properties, making it of interest in chemical and biological applications.
Scientific Research Applications
- Pharmaceuticals this compound is utilized in drug development.
- Synthesis of Derivatives It is used in synthesizing derivatives with varied biological activities or for modifying the compound for specific applications. Compounds with similar structures often exhibit significant biological activities.
- Chemical Research this compound is significant in chemical research and potential therapeutic applications.
- Multi-Step Synthesis The synthesis of this compound involves multiple steps to introduce specific functional groups that enhance the compound's properties.
Other Applications of Ethyl 4-oxocyclohexanecarboxylate
Ethyl 4-oxocyclohexanecarboxylate, a related compound, is a cyclohexanone derivative with several applications:
- Catalysis Research It is used in the study of cyclohexanone monooxygenase and its mutants as catalysts .
- Preparation of Dopamine Agonists Employed in the preparation of dopamine agonists .
- Synthesis of Tetracyclic Diterpenes It is used in the synthesis of the skeleton of tetracyclic diterpenes .
Study of Polymers
Mechanism of Action
The mechanism of action of Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (): Contains a cyclohexenone ring (conjugated double bond at C3), which enhances planarity and alters conjugation compared to the saturated cyclohexane in the target compound. Substituents: 4-Chlorophenyl and 4-fluorophenyl groups. The para-substituted halogens create distinct electronic environments, with fluorine being more electronegative than chlorine. Dihedral angles between aromatic rings (89.9° and 76.4°) indicate non-planar packing, affecting crystallinity .
Halogenation and Functional Group Variations
- Methyl ester vs. ethyl ester: Lower molecular weight may improve solubility but reduce metabolic stability .
Conformational and Structural Differences
- Ethyl 1-Formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate (–12): Additional formamido and diphenyl groups introduce hydrogen-bonding capacity and steric bulk.
- Cyclohexenone Derivatives (): Compounds with cyclohexenone rings (e.g., Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate) exhibit puckered conformations (envelope, screw-boat), influencing their role as synthons in spiro compound synthesis .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Key Substituents | Ring Type | Notable Properties |
|---|---|---|---|
| Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate | 2-ClPh, ethyl ester | Cyclohexane | Ortho-chlorine enhances steric effects |
| Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohexene | 4-ClPh, 4-FPh, ethyl ester | Cyclohexenone | Conjugated double bond; planar conformation |
| Methyl 1-(2,4-diClPh)-4-oxocyclohexanecarboxylate | 2,4-diClPh, methyl ester | Cyclohexane | Increased electron withdrawal; lower MW |
Table 2: Crystallographic Parameters
| Compound (Evidence) | Space Group | Puckering Conformation | Dihedral Angle (°) |
|---|---|---|---|
| Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohexene (3) | P21/n | Half-chair, envelope | 89.9 (A), 76.4 (B) |
| Ethyl 1-Formamido-4-oxo-2,6-diphenyl (11) | P21/n | N/A | N/A |
Biological Activity
Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring, a carboxylate group, and a chlorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 288.75 g/mol. The presence of the chlorophenyl group at the ortho position enhances its reactivity and biological activity compared to similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including aldol condensation followed by cyclization. This method allows for the introduction of specific functional groups that enhance the compound's properties.
Antimicrobial Properties
Research indicates that derivatives of cyclohexanecarboxylates, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| TACC 42 | 50 µg/mL | Active |
| TACC 40 | >200 µg/mL | Not Active |
| TACC 43 | >50 µg/mL | Slightly Active |
These findings suggest that the structural characteristics of this compound may confer similar antimicrobial effects.
Anticancer Activity
The compound has also been evaluated for anticancer activity against various human cancer cell lines. Preliminary studies indicate promising results:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), DU-145 (prostate cancer).
- Evaluation Method : MTT assay to assess cell viability.
Results from related studies show that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cells, indicating potential therapeutic applications.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The chlorophenyl group may enhance binding affinity to these targets, leading to modulation of biological responses.
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial effects of several cyclohexanecarboxylates against Bacillus mycoides. The results demonstrated varying degrees of activity, with some compounds showing significant inhibition at low concentrations.
- Anticancer Evaluation : Another study focused on synthesizing derivatives related to this compound and assessing their anticancer properties using human cancer cell lines. Compounds were found to exhibit IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation to form carboxylic acids. Reagents like potassium permanganate (KMnO₄) under acidic conditions convert the ketone to a carboxylic acid. This reaction is facilitated by the electron-deficient nature of the carbonyl group.
| Reagent | Conditions | Major Product |
|---|---|---|
| KMnO₄ | Acidic medium, reflux | 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid |
Reduction Reactions
The ketone group can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reagents selectively target the carbonyl group without affecting the ester functionality.
| Reagent | Conditions | Major Product |
|---|---|---|
| NaBH₄ | Aqueous ethanol, room temperature | 1-(2-Chlorophenyl)-4-hydroxycyclohexanecarboxylate |
Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Nucleophiles like amines or thiols react with the chloro substituent, though the electron-withdrawing effect of the chlorine atom reduces reactivity.
| Nucleophile | Conditions | Major Product |
|---|---|---|
| Amine (e.g., NH₃) | High temperature, catalyst | Substituted phenyl derivatives |
Hydrolysis Reactions
The ester group hydrolyzes to a carboxylic acid under acidic or basic conditions. For example, aqueous hydrochloric acid or sodium hydroxide cleaves the ester bond, yielding the corresponding carboxylic acid .
| Conditions | Major Product |
|---|---|
| Acidic (HCl) or basic (NaOH) | 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid |
Stability and Decomposition
The compound exhibits moderate stability under standard conditions but decomposes in the presence of strong acids/bases or high temperatures. Its solubility in chloroform and methanol (as observed in analogous cyclohexanecarboxylates ) influences reaction media selection.
Comparative Analysis of Functional Groups
| Functional Group | Reactivity | Typical Reactions |
|---|---|---|
| Ketone | High | Oxidation → Carboxylic acid; Reduction → Alcohol |
| Ester | Moderate | Hydrolysis → Carboxylic acid |
| Chlorophenyl | Low | Substitution with nucleophiles |
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step routes involving Claisen-Schmidt condensations or Michael additions, followed by cyclization. Optimization includes solvent selection (e.g., ethanol or THF), temperature control (60–80°C), and catalysts like piperidine or Lewis acids. Purification via column chromatography or recrystallization is critical for yield improvement. For derivatives, substituent positioning on the phenyl ring requires careful stoichiometric adjustments to minimize byproducts .
Q. Which spectroscopic techniques are pivotal for characterizing this compound?
Key techniques include:
- NMR : H and C NMR identify substituent effects on chemical shifts, particularly the deshielding of carbonyl groups (δ ~170-200 ppm for C) and aromatic protons (δ ~7.0-7.5 ppm for H) .
- X-ray crystallography : Resolves molecular geometry, bond angles, and packing interactions (e.g., C–H···O/Cl contacts) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm) and aryl chloride vibrations (C–Cl at ~550 cm) .
Q. How does the 2-chlorophenyl substituent influence the compound's electronic properties?
The electron-withdrawing chlorine atom induces resonance and inductive effects, stabilizing the cyclohexanone ring via conjugation. This alters reactivity in nucleophilic additions or redox reactions, as evidenced by reduced electron density at the carbonyl carbon in computational studies .
Advanced Research Questions
Q. What strategies resolve structural disorder in crystallographic studies of this compound derivatives?
Disordered moieties (e.g., cyclohexene rings) are modeled using split-site refinement with occupancy ratios. For example, a 0.684:0.316 occupancy ratio was applied to distinguish envelope and screw-boat conformations in a derivative. Constraints (DFIX, SIMU) stabilize refinement, while Hirshfeld surface analysis validates intermolecular interactions .
Q. How do substituents on the cyclohexanecarboxylate core affect conformational dynamics?
Bulky substituents (e.g., 4-methoxyphenyl) induce torsional strain, favoring distorted envelope conformations (puckering amplitude = 0.45–0.55 Å). In contrast, electron-withdrawing groups (e.g., 4-fluorophenyl) stabilize chair-like conformations via dipole-dipole interactions, as shown in comparative crystallographic studies .
Q. What mechanistic insights explain cyclization pathways during synthesis?
Cyclization proceeds via keto-enol tautomerism, with proton transfer catalyzed by bases like DBU. DFT studies reveal a six-membered transition state with an energy barrier of ~25 kcal/mol. Steric hindrance from ortho-substituents slows kinetics, requiring elevated temperatures (80–100°C) .
Q. How can computational chemistry predict reactivity in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of the title compound localizes on the carbonyl group, indicating susceptibility to nucleophilic addition at C4 .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
Cross-validation is essential. For instance, NMR may suggest axial-equatorial isomerism, while crystallography confirms dominant conformers. Discrepancies in bond lengths (e.g., C=O: 1.21 Å crystallographic vs. 1.23 Å computational) are resolved via Bader’s QTAIM analysis to assess electron density topology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
